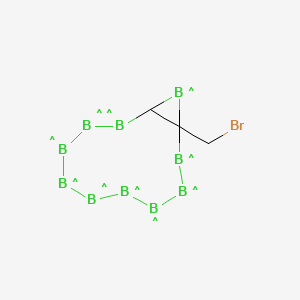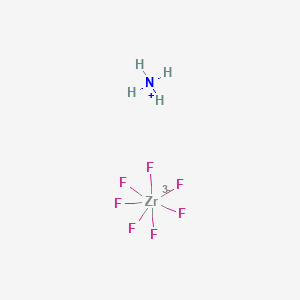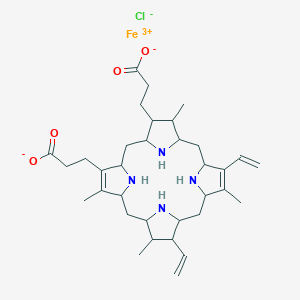
(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione is a useful research compound. Its molecular formula is C6H9NO3S and its molecular weight is 175.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Versatile Synthesis : A study by Merino et al. (2010) describes a versatile synthesis method for quaternary 1,3-oxazolidine-2,4-diones, which is relevant to (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione. This synthesis process involves a two-step reaction from α-ketols and isocyanates, leading to the production of various 1,3-oxazolidine-2,4-diones.
Innovative Synthesis Using Carbon Dioxide : Zhang et al. (2015) developed a novel method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide. This process provides an efficient and environmentally friendly approach to creating these compounds, including this compound (Zhang et al., 2015).
Application in Agriculture
- Fungicide Development : The development of famoxadone, an agricultural fungicide, showcases the practical application of oxazolidine-2,4-diones in agriculture. Famoxadone is a member of the oxazolidinone class of fungicides and exhibits excellent control of various plant pathogens (Sternberg et al., 2001).
Advanced Chemical Applications
Electrochemical Studies : A study by Casadei et al. (1995) focused on the electrochemical synthesis of oxazolidine-2,4-diones. This method presents a novel approach for the ring formation of these compounds, demonstrating the versatility of oxazolidine-2,4-diones in advanced chemical synthesis (Casadei et al., 1995).
Hypervalent Iodine Mediated Oxidative Cyclization : Research by Duddupudi et al. (2020) explored the oxidative cyclization of N-Boc-acrylamides to produce oxazolidine-2,4-diones. This study highlights the potential for innovative methods in the synthesis of such compounds (Duddupudi et al., 2020).
Crystallographic Analysis : Inada and Kanazawa (2017) conducted a crystallographic analysis of a compound related to this compound, providing insight into the structural aspects of these molecules (Inada & Kanazawa, 2017).
Properties
IUPAC Name |
(4S)-4-(2-methylsulfanylethyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHFRAZOZMTUMG-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)OC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H]1C(=O)OC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)





![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)
